3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate

Estrogen prodrug pharmacology Esterase-mediated hydrolysis Receptor binding affinity

3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate, commonly known as estrone benzoate or estrone 3-benzoate, is a synthetic estrogen ester formed by the C3 benzoylation of the endogenous steroid estrone. With a molecular formula C₂₅H₂₆O₃ and molecular weight 374.5 g/mol, it belongs to the pharmacotherapeutic class of estrogen esters that function as prodrugs, requiring esterase-mediated hydrolysis to liberate the active free hormone.

Molecular Formula C25H26O3
Molecular Weight 374.5 g/mol
CAS No. 2393-53-5
Cat. No. B1254328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate
CAS2393-53-5
Synonymsestrone benzoate
Molecular FormulaC25H26O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1
InChIKeyHKUKRSLIEVXDMS-APDHKMKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyestra-1,3,5(10)-trien-17-one Benzoate (Estrone Benzoate, CAS 2393-53-5): Baseline Identity and Class Context for Procurement Decisions


3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate, commonly known as estrone benzoate or estrone 3-benzoate, is a synthetic estrogen ester formed by the C3 benzoylation of the endogenous steroid estrone [1]. With a molecular formula C₂₅H₂₆O₃ and molecular weight 374.5 g/mol, it belongs to the pharmacotherapeutic class of estrogen esters that function as prodrugs, requiring esterase-mediated hydrolysis to liberate the active free hormone [1]. First reported by Butenandt in 1932, estrone benzoate was the prototype that demonstrated esterification could prolong estrogenic action, directly leading to the development of estradiol benzoate in 1933 [2]. Although never commercialized as a therapeutic agent itself, the compound remains actively procured today for two principal applications: (i) as a certified pharmacopoeial impurity reference standard (EP Impurity G) essential for the quality control of estradiol benzoate active pharmaceutical ingredient, and (ii) as a research tool in comparative estrogen pharmacology where its distinct prodrug identity—yielding estrone rather than estradiol upon hydrolysis—enables mechanistic differentiation from other estrogen esters [2].

Why Estrone Benzoate (CAS 2393-53-5) Cannot Be Interchanged with Other Estrogen Esters in Analytical or Research Contexts


Although estrone benzoate, estradiol benzoate, and free estrone all belong to the estrogen class, their functional interchangeability is precluded by three non-overlapping attributes—prodrug identity, regulatory specification, and quantitative potency profile—none of which can be mimicked by simple concentration adjustments. Estrone benzoate is the only C3-benzoylated ester that yields estrone as the active hydrolysis product, containing a C17 ketone rather than the C17β-hydroxyl group of estradiol esters [1]. This structural difference yields a fundamentally distinct pharmacological trajectory because estrone binds estrogen receptors with approximately 2- to 5-fold lower affinity than estradiol, while being subject to different metabolic interconversion rates [1]. Moreover, the European Pharmacopoeia designates estrone benzoate specifically as Impurity G of estradiol benzoate, with a defined relative retention time (≈1.3) and specified correction factors in the official monograph—a role that no other estrogen ester can fulfill [2]. Consequently, substituting estradiol benzoate or free estrone for estrone benzoate in a validated analytical method, impurity profiling workflow, or comparative pharmacology study introduces both qualitative and quantitative errors that cannot be corrected post hoc.

Quantitative Differentiation Evidence for Estrone Benzoate (CAS 2393-53-5) Relative to Closest Analogs


Prodrug Activation Specificity: Estrone Benzoate Liberates Estrone, Not Estradiol

Estrone benzoate is a C3 benzoate ester of estrone. Upon in vivo hydrolysis by esterases, it releases estrone (a C17 ketone), whereas estradiol benzoate—its closest structural and historical analog—releases estradiol (a C17β alcohol) [1]. This prodrug-product divergence is pharmacologically consequential: estrone exhibits approximately 2- to 5-fold lower binding affinity for estrogen receptors ERα and ERβ compared with estradiol, translating to roughly 20–50% of the potency of estradiol in transcriptional activation assays [1]. The ester itself is essentially inactive at the receptor level, meaning that the biological readout is determined entirely by the identity of the liberated hormone, not by the benzoate moiety [2]. No dose adjustment of estradiol benzoate can replicate the estrone-specific metabolic fate and receptor activation profile of estrone benzoate.

Estrogen prodrug pharmacology Esterase-mediated hydrolysis Receptor binding affinity

Head-to-Head Vaginal Estrus Potency in Spayed Ewes: Estrone Benzoate vs. Free Estrone vs. Estradiol Benzoate

In a direct comparative study of eight estrogens in spayed ewes, Robinson (1961) determined median effective doses (MED) for inducing vaginal estrus [1]. Estrone benzoate exhibited an MED of 33.3 μg (95% fiducial limits: 17.0–65.3 μg), which was 1.6-fold more potent than free estrone (MED 54.1 μg; 39.5–74.0 μg) but 5.0-fold less potent than estradiol benzoate (MED 6.6 μg; 3.7–11.6 μg). On a relative potency scale where β-estradiol = 100, the ranking was: estradiol benzoate = 234, β-estradiol = 100, estrone benzoate = 47, estrone = 22 [1]. For behavioral estrus (corrected for seasonal variation), estrone benzoate scored 15 versus estradiol benzoate at 128 and estrone at 17 [1]. These data establish estrone benzoate at an intermediate potency tier—substantially more active than its parent free hormone, yet clearly differentiated from estradiol benzoate in both magnitude and rank order.

In vivo estrogen potency Vaginal estrus bioassay Spayed ewe model

Depot Absorption Kinetics: Prolonged Tissue Retention of Estrone Benzoate vs. Free Estrone

Frank and colleagues (1932) quantified the differential absorption and inactivation kinetics of free estrogens versus their benzoate esters in rats [1]. After subcutaneous injection of 2.5 mg free estrone, only a small fraction was recoverable from the animal body 6 hours post-administration, indicating rapid absorption and metabolism. In striking contrast, 6 hours after administering an equivalent dose of estrone benzoate, the bulk of the injected material could be recovered unaltered [1]. Moreover, 50% of the estrogenic units from the estrone benzoate injection remained unabsorbed at the injection site as long as 24 to 48 hours after administration [1]. The protracted action was attributed to delayed absorption from the injection depot rather than slow systemic hydrolysis of the ester bond [1]. This depot effect is the mechanistic basis for the prolonged duration of action observed with esterified estrogens and directly quantifies why esterification transforms the pharmacokinetic profile.

Depot formulation Absorption kinetics Sustained release

Physicochemical Differentiation: Higher Melting Point and Reduced Water Solubility vs. Estradiol Benzoate

Estrone benzoate and estradiol benzoate, while both C3 benzoate esters, exhibit measurable differences in key solid-state properties relevant to handling, formulation, and analytical method development. The melting point of estrone benzoate is reported as 223.6–225.7 °C , approximately 30 °C higher than that of estradiol benzoate (191–198 °C) . This higher melting point reflects stronger crystal lattice energy, which may confer greater thermal stability during storage and processing. The estimated water solubility of estrone benzoate at 25 °C is 0.25 mg/L (log Kow 4.96) , compared to similarly poor aqueous solubility for estradiol benzoate (practically insoluble per BP) and free estrone (measured 1.30 ± 0.08 mg/L) [1]. The logP of estrone benzoate (4.96–5.33) is slightly lower than that of estradiol benzoate (logP ~5.0–5.8), indicating marginally reduced lipophilicity despite the larger molecular weight . These differences, while modest, become practically significant in chromatographic method development where retention time discrimination is mandatory.

Physicochemical characterization Crystal lattice stability Formulation development

Regulatory Specification: Estrone Benzoate as EP Impurity G with Defined Chromatographic Identity

The European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs for estradiol benzoate explicitly list estrone benzoate as Impurity G, assigning it a defined relative retention time (RRT) of approximately 1.3 with reference to estradiol benzoate (retention time ≈ 19 min) under the prescribed HPLC conditions [1]. Within the same chromatographic system, the other specified impurities exhibit RRTs of 0.3 (Impurity A), 1.1 (Impurity E), 1.2 (Impurity B), and 1.5 (Impurity C) [1]. The system suitability solution (estradiol benzoate for system suitability CRS) is specifically formulated to contain impurities A, B, C, E, and G for peak identification and resolution verification [1]. No alternative compound can substitute for estrone benzoate in this pharmacopoeial role because the retention time, peak identity, and resolution criteria are compound-specific and validated against the certified reference material. Regulatory submissions (ANDA, NDA) and commercial batch release testing of estradiol benzoate API require this exact impurity standard for method validation and routine quality control [2].

Pharmacopoeial impurity standard HPLC method validation Quality control

Behavioral Endocrinology: Lordosis Activation Threshold in Ovariectomized Guinea Pigs

Feder and Silver (1974) determined the threshold doses of free and esterified estrogens required to activate lordosis behavior in 50% of ovariectomized adult guinea pigs primed with progesterone [1]. Free steroids (estradiol-17β, estrone, estriol) required doses in the range of 20–50 μg/animal to achieve the criterion response. Esterification dramatically enhanced potency: the threshold dose for estradiol benzoate was 0.4 μg/animal, while estrone benzoate required 1.7 μg/animal [1]. Thus, estrone benzoate was 12–29× more potent than free steroids but 4.25× less potent than estradiol benzoate in this behavioral paradigm. The differential between estrone benzoate and estradiol benzoate (1.7 vs. 0.4 μg) is consistent with the intrinsic potency difference between their hydrolysis products (estrone vs. estradiol), while the large gain over free steroids is attributed to the depot effect prolonging effective hormone exposure [1].

Behavioral neuroendocrinology Lordosis assay Estrogen potency ranking

Validated Application Scenarios for Estrone Benzoate (CAS 2393-53-5) Derived from Quantitative Evidence


Pharmacopoeial Impurity Reference Standard for Estradiol Benzoate API Quality Control

Estrone benzoate is specified as EP Impurity G in the Ph. Eur. / BP monograph for estradiol benzoate, with a validated relative retention time of approximately 1.3 under the prescribed HPLC conditions [5]. It is an essential component of the system suitability reference solution used for peak identification, resolution verification (peak-to-valley ratio ≥ 2.0 between Impurity E and estradiol benzoate), and quantitative impurity limit testing [5]. Any laboratory engaged in ANDA or NDA submissions, commercial batch release, or stability testing of estradiol benzoate API must procure and use this specific compound as the certified reference material. No alternative estrogen ester can fulfill this regulatory function because retention time, detector response, and system suitability criteria are validated against estrone benzoate specifically [4].

Comparative Estrogen Pharmacology Research Requiring Intermediate Potency

In the spayed ewe vaginal estrus model, estrone benzoate (MED 33.3 μg) occupies a defined intermediate potency between free estrone (MED 54.1 μg) and estradiol benzoate (MED 6.6 μg), with a relative potency score of 47 on a scale where β-estradiol = 100 [5]. In the guinea pig lordosis assay, estrone benzoate (threshold 1.7 μg) similarly falls between estradiol benzoate (0.4 μg) and free steroids (20–50 μg) [4]. This quantitative intermediate positioning makes estrone benzoate the compound of choice when an experimental design requires an estrogenic stimulus that is supra-threshold for free estrone yet sub-maximal relative to estradiol benzoate, enabling finer dose-response discrimination in studies of receptor saturation, tissue sensitivity gradients, or partial agonist pharmacology.

Sustained-Release Depot Formulation Research and Pharmacokinetic Modeling

Frank et al. (1932) demonstrated that estrone benzoate administered subcutaneously in oil remains largely unabsorbed at the injection site at 6 hours, with approximately 50% of the dose still present at 24–48 hours, in contrast to the rapid absorption and clearance of free estrone [5]. This quantifiable absorption delay provides a characterized depot benchmark for studying the relationship between ester structure and release kinetics. Researchers developing long-acting injectable formulations, testing novel oil vehicles, or modeling the impact of benzoylation on absorption rate can use estrone benzoate as a well-characterized reference compound with documented in vivo absorption time-course data, facilitating comparisons with other ester derivatives (e.g., valerate, cypionate) [5].

Behavioral Neuroendocrinology Studies on Hormonal Regulation of Sexual Behavior

The Feder and Silver (1974) dataset provides precise threshold dosing guidance for activating lordosis in ovariectomized guinea pigs: estrone benzoate at 1.7 μg/animal (combined with progesterone) activates lordosis in approximately 50% of subjects [5]. This defined behavioral pharmacology reference point allows researchers to use estrone benzoate as a calibrated estrogenic stimulus in studies dissecting the roles of different estrogen metabolites in sexual behavior, examining structure-activity relationships among estrogen esters, or investigating the temporal dynamics of hormone-dependent behavioral facilitation. The 4.25-fold potency difference from estradiol benzoate enables within-class dose-response comparisons using esters that differ only in their C17 functional group status (ketone vs. alcohol) [5].

Quote Request

Request a Quote for 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.